molecular formula C14H17NS B1210779 1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione

1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione

Cat. No. B1210779
M. Wt: 231.36 g/mol
InChI Key: QYYVLDGAEAKTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione is a member of isoquinolines.

Scientific Research Applications

Crystal Structure Analysis

1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione and its derivatives are studied for their crystal structures. For instance, the study by Soriano-garcia et al. (2000) focuses on the X-ray structure determination of a related compound, highlighting its molecular structure and packing in the crystal (Soriano-garcia et al., 2000).

Biological Activities

Spiro compounds similar to 1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione have been synthesized and tested for biological activities. For example, Shirai et al. (1969) synthesized a compound to test its anti-cholinesterase activity, which was found to be lower than that of galanthamine (Shirai et al., 1969).

Synthesis Methods

Various methods of synthesizing spiro compounds have been explored. Yashiro et al. (1975) describe the synthesis of a compound similar to 1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione through cyclization reactions (Yashiro et al., 1975).

Domino Reactions

Some studies focus on domino reactions involving similar spiro compounds. For instance, Pogosyan et al. (2020) researched a domino process to form spiro compounds, demonstrating the versatility of these reactions (Pogosyan et al., 2020).

Potential Applications in Natural Product Synthesis

Katayama et al. (2019) explored the synthesis of spiroindolinediones, which could be significant for the total synthesis of natural products, demonstrating the potential application of spiro compounds in this field (Katayama et al., 2019).

properties

Product Name

1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-thione

InChI

InChI=1S/C14H17NS/c16-13-12-7-3-2-6-11(12)10-14(15-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)

InChI Key

QYYVLDGAEAKTDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=S)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione
Reactant of Route 2
1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione
Reactant of Route 3
1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione
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1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione
Reactant of Route 5
1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione
Reactant of Route 6
1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione

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